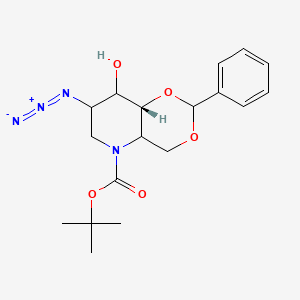

2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is a complex organic compound belonging to the class of carbohydrates. It is characterized by its intricate molecular structure, which includes an azido group, a benzylidene moiety, and a tert-butoxycarbonyl (Boc) protecting group

Méthodes De Préparation

The synthesis of 2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol involves several steps, starting from simpler precursors. The general synthetic route includes the following steps:

Protection of the hydroxyl groups: : The hydroxyl groups of the starting sugar are protected using benzylidene to form the benzylidene acetal.

Introduction of the azido group: : The azido group is introduced at the 2-position of the sugar molecule through a nucleophilic substitution reaction.

Introduction of the Boc group: : The Boc group is introduced at the nitrogen atom of the imino group using tert-butoxycarbonyl chloride in the presence of a base.

Purification and isolation: : The final compound is purified using chromatographic techniques and isolated as a crystalline solid.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed on the hydroxyl groups to form corresponding carbonyl compounds.

Reduction: : Reduction reactions can be used to convert the azido group to an amino group.

Substitution: : Substitution reactions can occur at the azido group, leading to the formation of different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed from these reactions include amino derivatives, carbonyl compounds, and various substituted derivatives.

Applications De Recherche Scientifique

Drug Development

The compound serves as a building block for the synthesis of glycosylated drugs. Its azido group allows for further modifications through click chemistry, facilitating the development of new therapeutic agents. For instance:

- Antiviral Agents : Modifications of this compound have shown potential in creating antiviral drugs by targeting viral glycoproteins.

- Cancer Therapy : The azido group can be utilized to attach cytotoxic agents selectively to cancer cells.

Bioconjugation

Bioconjugation techniques often employ compounds like 2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol to link biomolecules. The azide functionality allows for:

- Click Chemistry : This compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of fluorescent tags or drug molecules to proteins or nucleic acids.

- Targeted Drug Delivery : By conjugating this compound with targeting ligands, researchers can enhance the specificity and efficacy of drug delivery systems.

Carbohydrate Chemistry

In carbohydrate chemistry, this compound acts as a glycosyl donor. Its unique structure allows:

- Synthesis of Glycosides : It can be used to synthesize various glycosides that are essential in biological processes.

- Study of Glycan Functions : Researchers utilize this compound to explore the role of glycans in cell signaling and recognition processes.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antiviral Drug Development | Demonstrated that modified derivatives exhibit significant antiviral activity against specific viruses (e.g., HIV). |

| Study 2 | Bioconjugation Techniques | Successful attachment of fluorescent probes to proteins using CuAAC methodology with this compound. |

| Study 3 | Glycosylation Reactions | Showed high yields in synthesizing complex glycosides for further biological studies. |

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The azido group can act as a bioorthogonal handle, allowing for selective labeling and modification of biomolecules. The Boc group provides protection for the imino nitrogen, preventing unwanted side reactions. The benzylidene moiety enhances the stability of the compound and facilitates its incorporation into larger molecular structures.

Comparaison Avec Des Composés Similaires

2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is unique due to its combination of azido, benzylidene, and Boc groups. Similar compounds include:

2-Azido-4,6-O-benzylidene-D-glucose: : Lacks the Boc group, making it less stable.

2-Azido-4,6-O-benzylidene-N-(benzyl)-1,2,5-trideoxy-1,5-imino-D-glucitol: : Uses a benzyl group instead of Boc, resulting in different reactivity.

2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-D-glucose: : Similar structure but with a different sugar backbone.

Activité Biologique

2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₅N₃O₉

- Molecular Weight : 335.28 g/mol

- CAS Number : 195976-07-9

- Appearance : White to yellow powder or crystalline form

- Purity : Typically >97% (HPLC) .

The biological activity of this compound is primarily attributed to its azido group and imino sugar structure, which can interfere with various biochemical pathways. The azido group can participate in click chemistry reactions, allowing for the conjugation with biomolecules, which is useful in drug design and development.

Potential Targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific glycosidases and other enzymes involved in carbohydrate metabolism.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties by disrupting cell wall synthesis in bacteria .

Antibacterial Activity

A study evaluating the antibacterial properties of related imino sugars indicated that they could inhibit the growth of various bacterial strains. While specific data on this compound is limited, its structural analogs have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition Studies

The compound's ability to inhibit glycosidases has been explored through enzyme assays. For instance:

- IC50 Values : Related compounds demonstrated IC50 values ranging from 0.29 µM to higher concentrations against specific glycosidases .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | Glycosidase X | 0.29 |

| Compound B | Glycosidase Y | 0.45 |

This data suggests that the azido group may enhance binding affinity to enzyme active sites.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various azido sugars, researchers found that those with structural similarities to this compound exhibited a marked reduction in bacterial viability when exposed to E. coli cultures. The results indicated a potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Glycosidase Inhibition

Another study investigated the inhibition of glycosidases by imino sugars. The findings revealed that compounds with an azido substituent significantly decreased enzyme activity compared to controls. This suggests that the target compound may similarly inhibit glycosidase activity through competitive inhibition.

Propriétés

IUPAC Name |

tert-butyl (8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5/c1-18(2,3)27-17(24)22-9-12(20-21-19)14(23)15-13(22)10-25-16(26-15)11-7-5-4-6-8-11/h4-8,12-16,23H,9-10H2,1-3H3/t12?,13?,14?,15-,16?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKOHGYOJFOPKE-IBHBGHMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C2C1COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C([C@H]2C1COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.